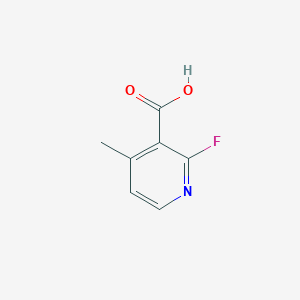

2-Fluoro-4-methylpyridine-3-carboxylic acid

Description

BenchChem offers high-quality 2-Fluoro-4-methylpyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methylpyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJKNZFRFJDNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic Acid

Introduction: The Significance of 2-Fluoro-4-methylpyridine-3-carboxylic Acid in Modern Drug Discovery

2-Fluoro-4-methylpyridine-3-carboxylic acid is a key building block in contemporary medicinal chemistry. Its strategic incorporation into drug candidates is driven by the unique physicochemical properties imparted by the fluorine atom. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, subtly modulating a molecule's acidity, basicity, lipophilicity, and metabolic stability. These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis: A Comparative Analysis

Two principal synthetic strategies have emerged as the most viable for the preparation of 2-Fluoro-4-methylpyridine-3-carboxylic acid: the Halogen Exchange (Halex) Reaction and the Balz-Schiemann Reaction . The choice between these routes is often dictated by the availability of starting materials, scalability, and safety considerations.

Route 1: The Halogen Exchange (Halex) Pathway

The Halogen Exchange (Halex) reaction is a robust and widely employed method for the introduction of fluorine into aromatic systems. This pathway involves the nucleophilic substitution of a chloro-substituent with a fluoride ion, typically from an inorganic fluoride salt. The synthesis commences with the construction of the chlorinated pyridine precursor, 2-chloro-4-methylpyridine-3-carboxylic acid.

Workflow for the Halogen Exchange (Halex) Route

Caption: Synthetic workflow for the Halogen Exchange (Halex) route.

Step 1: Synthesis of 2-Chloro-4-methyl-3-pyridinecarbonitrile

The initial step involves the conversion of 2-hydroxy-4-methyl-3-cyanopyridine to its chloro-derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating agent and a dehydrating agent.

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile.

-

Carefully add 60 mL of phosphorus oxychloride (POCl₃) to the flask.

-

Heat the mixture to reflux and maintain for one hour.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

The resulting crystalline material is collected by filtration, washed with water, and dried to yield 2-chloro-4-methylpyridine-3-carbonitrile.[1]

| Parameter | Value |

| Yield | 89.2%[1] |

| Melting Point | 109-110°C[1] |

| Appearance | Crystalline solid |

Mechanistic Insight: The reaction proceeds via the formation of a phosphate ester intermediate, which is then attacked by a chloride ion to displace the phosphate group and yield the 2-chloro derivative.

Step 2: Hydrolysis to 2-Chloro-4-methylpyridine-3-carboxylic Acid

The nitrile group of 2-chloro-4-methyl-3-pyridinecarbonitrile is then hydrolyzed to a carboxylic acid under acidic conditions. Concentrated sulfuric acid is a common reagent for this transformation.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 6.33 g of 2-chloro-4-methyl-3-pyridinecarbonitrile in 6 mL of concentrated sulfuric acid.

-

Stir the solution at 100°C for one hour.

-

After cooling, pour the reaction mixture onto ice water.

-

Neutralize the solution with ammonium hydroxide and extract with ethyl acetate.

-

Dry the organic extract and remove the solvent to yield a crystalline residue.

-

Recrystallize from ethyl acetate to obtain pure 2-chloro-4-methylpyridine-3-carboxamide.[1]

-

Further hydrolysis of the amide to the carboxylic acid can be achieved by heating in aqueous acid or base. A common method involves refluxing the amide with aqueous sulfuric acid.

| Parameter | Value |

| Yield | 69% (for the amide)[1] |

| Appearance | Crystalline solid |

Mechanistic Insight: The nitrile is protonated by the strong acid, making it more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of the primary amide, which can be further hydrolyzed to the carboxylic acid under more forcing conditions.

Step 3: Halogen Exchange to 2-Fluoro-4-methylpyridine-3-carboxylic Acid

The final step is the nucleophilic aromatic substitution of the chloride with fluoride. This is typically achieved using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.

Experimental Protocol:

-

In a sealed tube, combine 2-chloro-4-methylpyridine-3-carboxylic acid (1 equivalent) and an excess of spray-dried potassium fluoride (3-5 equivalents) in a polar aprotic solvent such as DMSO or sulfolane.

-

Heat the mixture to a high temperature (typically 150-200°C) and monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-Fluoro-4-methylpyridine-3-carboxylic acid.

| Parameter | Value |

| Fluorinating Agent | KF or CsF |

| Solvent | DMSO, Sulfolane |

| Temperature | 150-200°C |

Mechanistic Insight: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the ring towards nucleophilic attack by the fluoride ion. The reaction is often accelerated by the use of phase-transfer catalysts.

Route 2: The Balz-Schiemann Reaction Pathway

The Balz-Schiemann reaction provides an alternative route to aryl fluorides from primary aromatic amines via a diazonium salt intermediate. This method is particularly useful when the corresponding amino-substituted precursor is readily available.

Workflow for the Balz-Schiemann Route

Caption: Synthetic workflow for the Balz-Schiemann reaction.

Step 1: Synthesis of 2-Amino-4-methylpyridine-3-carboxylic Acid

The synthesis of the key amino-precursor can be achieved through various methods. One common approach involves the construction of the pyridine ring from acyclic precursors.

Experimental Protocol (General):

A multi-step synthesis can be employed starting from a suitable pyridine derivative. This may involve introducing an amino group via nucleophilic substitution, followed by modification of other substituents and introduction of the carboxylic acid group, for instance, by hydrolysis of a nitrile.[2]

| Parameter | Value |

| Appearance | White to light yellow crystalline powder[2] |

| Melting Point | 190-195°C[2] |

Step 2: Diazotization and Fluorination via the Balz-Schiemann Reaction

The Balz-Schiemann reaction involves two key stages: the formation of a diazonium tetrafluoroborate salt and its subsequent thermal decomposition to the aryl fluoride.

Experimental Protocol:

-

In a suitable reaction vessel, suspend 2-amino-4-methylpyridine-3-carboxylic acid in an aqueous solution of tetrafluoroboric acid (HBF₄).

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C.

-

Stir the reaction mixture at low temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold ether, and dried under vacuum.

-

The dry diazonium salt is then gently heated in an inert, high-boiling solvent until nitrogen evolution ceases.

-

The resulting aryl fluoride is then isolated and purified by appropriate methods, such as distillation or chromatography.

| Parameter | Value |

| Diazotizing Agent | NaNO₂, HBF₄ |

| Reaction Temperature | 0-5°C (diazotization), Elevated (decomposition) |

Mechanistic Insight: The reaction proceeds through the formation of a diazonium cation, which is a very good leaving group (N₂). Upon heating, the diazonium salt decomposes to form an aryl cation, which is then trapped by the fluoride ion from the tetrafluoroborate counterion.[3]

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| 2-Chloro-4-methyl-3-pyridinecarbonitrile | C₇H₅ClN₂ | 152.58 | ¹H NMR (DMSO-d₆): δ 2.56 (s, 3H), 7.6 (bs, 1H), 8.56 (m, 1H)[1] |

| 2-Chloro-4-methylpyridine-3-carboxylic acid | C₇H₆ClNO₂ | 171.58 | ¹³C NMR data available[4] |

| 2-Amino-4-methylpyridine-3-carboxylic acid | C₇H₈N₂O₂ | 152.15[5] | Physical properties available[2] |

| 2-Fluoro-4-methylpyridine-3-carboxylic acid | C₇H₆FNO₂ | 155.13 |

Conclusion: A Versatile Building Block for a Healthier Future

The synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic acid, through either the Halogen Exchange or the Balz-Schiemann reaction, provides medicinal chemists with a powerful tool for the design of novel therapeutics. A thorough understanding of these synthetic routes, including their mechanistic underpinnings and practical considerations, is crucial for the efficient and scalable production of this important building block. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated pyridine derivatives will undoubtedly play an increasingly significant role in shaping the future of medicine.

References

- Google Patents.

- Google Patents. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734431, 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]

-

Pipzine Chemicals. 2-Amino-4-Methylpyridine-3-Carboxylic Acid. [Link]

-

Wikipedia. Balz–Schiemann reaction. [Link]

-

Pipzine Chemicals. 2-Amino-4-Methylpyridine-3-Carboxylic Acid. [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Google Patents. US3696150A - Halogen-exchange fluorination of organic compounds using ammonium fluoride.

-

Scientific Update. The Balz-Schiemann Reaction. [Link]

Sources

- 1. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. 2-Amino-4-Methylpyridine-3-Carboxylic Acid | Properties, Uses, Safety, Supplier Information China [pipzine-chem.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. 2-Chloro-4-pyridinecarboxylic acid(6313-54-8) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-methylpyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-Fluoro-4-methylpyridine-3-carboxylic acid, a key building block in modern medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, draws scientifically sound inferences from closely related analogues, and outlines experimental methodologies for its characterization. The insights provided herein are intended to empower researchers in designing synthetic routes, predicting molecular behavior, and accelerating drug discovery programs.

Molecular Identity and Structural Elucidation

Chemical Identity:

| Identifier | Value | Source |

| Chemical Name | 2-Fluoro-4-methylpyridine-3-carboxylic acid | - |

| CAS Number | 1060804-77-4 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Canonical SMILES | O=C(O)C1=CN=C(F)C=C1C | [2] |

Structural Diagram:

Caption: Chemical structure of 2-Fluoro-4-methylpyridine-3-carboxylic acid.

Predicted and Inferred Physicochemical Properties

Due to the limited availability of direct experimental data, the following properties are predicted based on the analysis of structurally similar compounds. These estimations provide a valuable starting point for experimental design and computational modeling.

| Property | Predicted/Inferred Value | Basis for Inference and Rationale |

| Melting Point (°C) | 150 - 170 | 6-Fluoro-4-methylnicotinic acid has a melting point of 144-148 °C.[3] The positional isomerism is expected to influence crystal packing, likely resulting in a slightly different but comparable melting point. |

| Boiling Point (°C) | Decomposes before boiling | Carboxylic acids with aromatic rings often decompose at high temperatures. For example, 2-Fluoro-4-pyridinecarboxylic acid decomposes at 200 °C. |

| pKa | Carboxylic Acid: 3-4; Pyridinium ion: 1-2 | The electron-withdrawing fluorine atom at the 2-position will decrease the pKa of the carboxylic acid compared to nicotinic acid (pKa ≈ 4.9) and significantly lower the pKa of the pyridinium ion compared to pyridine (pKa ≈ 5.2). |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The carboxylic acid group imparts some water solubility, but the aromatic ring and methyl group reduce it. The polar nature of the molecule suggests good solubility in polar organic solvents. |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic acid can be approached through several established methods for the preparation of fluorinated pyridines. A plausible and commonly employed strategy involves a multi-step sequence starting from a readily available pyridine derivative.

Proposed Synthetic Pathway:

Caption: A potential synthetic route to the target molecule.

Causality Behind Experimental Choices:

-

Starting Material: 2-Amino-4-methylpyridine is a commercially available and cost-effective starting point.

-

Introduction of Halogen: A Sandmeyer reaction is a reliable method to convert the amino group into a bromine, which is a good leaving group for subsequent nitration.

-

Nitration: The nitro group is introduced as a precursor to the carboxylic acid and to activate the ring for nucleophilic aromatic substitution.

-

Fluorination (Halex Reaction): The Halex reaction is a standard method for introducing fluorine onto an aromatic ring, replacing a suitable leaving group like bromine. The choice of a polar aprotic solvent (e.g., DMSO, DMF) is crucial to solvate the fluoride ion and facilitate the reaction.

-

Reduction of Nitro Group: The nitro group is reduced to an amine to enable the introduction of the nitrile group.

-

Introduction of Nitrile: A Sandmeyer reaction is again employed to convert the amino group to a nitrile, which can be readily hydrolyzed to a carboxylic acid.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile to the desired carboxylic acid, which can be achieved under either acidic or basic conditions.

Key Reactions

2-Fluoro-4-methylpyridine-3-carboxylic acid is a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. Its key reactive sites are the carboxylic acid group and the pyridine ring.

Reaction Scheme:

Caption: Important reactions of the title compound.

-

Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. This is a common protecting group strategy or a means to modulate solubility and cell permeability.

-

Amidation: Reaction with an amine, typically in the presence of a coupling agent (e.g., DCC, EDC), yields the corresponding amide. This is a fundamental reaction in the synthesis of a vast array of pharmaceuticals.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing effect of the pyridine nitrogen and the carboxylic acid group. This allows for the introduction of a variety of nucleophiles, such as alcohols, thiols, and amines, to further functionalize the pyridine ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 6 will likely be a doublet, and the proton at position 5 will be a doublet of doublets due to coupling with the proton at position 6 and the fluorine at position 2.

-

Methyl Protons: A singlet is expected for the methyl group protons, likely in the range of δ 2.2-2.6 ppm.

-

Carboxylic Acid Proton: A broad singlet is expected for the carboxylic acid proton, typically at δ 10-13 ppm, although its chemical shift can be highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Aromatic Carbons: Five signals are expected in the aromatic region. The carbon bearing the fluorine (C2) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 230-260 Hz). The carbons adjacent to the fluorine (C3) and the nitrogen will also show smaller C-F couplings.

-

Methyl Carbon: A signal for the methyl carbon is expected around δ 15-25 ppm.

-

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will appear downfield, typically in the range of δ 160-175 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band is expected between 1680-1710 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.

-

C-F Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ is characteristic of the C-F stretching vibration.

-

Aromatic C=C and C=N Stretches: Multiple sharp bands are expected in the 1400-1600 cm⁻¹ region.

Applications in Medicinal Chemistry

The incorporation of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability.[4] 2-Fluoro-4-methylpyridine-3-carboxylic acid is a valuable scaffold in medicinal chemistry for several reasons:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can be used to fine-tune the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions and pharmacokinetic properties.

-

Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.

-

Versatile Synthetic Handle: The reactivity of the carboxylic acid and the fluorine atom allows for diverse and late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Fluoro-4-methylpyridine-3-carboxylic acid is not widely available, based on related compounds such as 6-Fluoro-4-methylnicotinic acid, the following hazards are anticipated:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

2-Fluoro-4-methylpyridine-3-carboxylic acid represents a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers by outlining its key physicochemical properties, potential synthetic routes, and reactivity. The strategic incorporation of this fluorinated pyridine scaffold can offer significant advantages in the optimization of lead compounds in drug discovery.

References

-

Boroncore. 2-Fluoro-4-methylpyridine-3-carboxylic acid. [Link]

-

Pipzine Chemicals. 2-Amino-4-Methylpyridine-3-Carboxylic Acid. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-4-methylpyridine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2-Fluoro-4-methylpyridine-3-carboxylic acid. In the absence of readily available experimental data for this specific molecule, this document leverages fundamental NMR principles and data from analogous structures to forecast the chemical shifts (δ), signal multiplicities, and coupling constants (J). We delve into the underlying electronic effects of the fluoro, methyl, and carboxylic acid substituents on the pyridine core that dictate the spectral appearance. Furthermore, this guide presents a robust, step-by-step experimental protocol for acquiring a high-quality ¹H NMR spectrum and offers expert insights into potential challenges and data interpretation. This document is intended to serve as an essential resource for researchers in synthetic chemistry, medicinal chemistry, and drug development engaged in the synthesis and characterization of novel pyridine derivatives.

Introduction

2-Fluoro-4-methylpyridine-3-carboxylic acid is a substituted heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The unique arrangement of its functional groups—a fluorine atom, a carboxylic acid, and a methyl group on a pyridine ring—creates a distinct electronic and steric environment. Fluorine substitution is a widely employed strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The carboxylic acid moiety provides a handle for further derivatization, while the pyridine core is a common scaffold in numerous bioactive molecules.

Accurate structural elucidation is paramount for any novel compound, and ¹H NMR spectroscopy stands as the primary tool for this purpose. This guide addresses the critical need for a detailed understanding of the ¹H NMR characteristics of 2-Fluoro-4-methylpyridine-3-carboxylic acid, enabling unambiguous identification and purity assessment.

Predicted ¹H NMR Spectral Analysis

To predict the ¹H NMR spectrum, we must analyze the electronic influence of each substituent on the pyridine ring protons. The analysis is based on a standard 400 MHz spectrometer using a common deuterated solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids.

First, we identify the distinct proton environments in the molecule.

Caption: Predicted J-coupling network for 2-Fluoro-4-methylpyridine-3-carboxylic acid.

Experimental Protocol for Spectrum Acquisition

This section provides a standardized workflow for obtaining a high-quality ¹H NMR spectrum.

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 2-Fluoro-4-methylpyridine-3-carboxylic acid into a clean, dry vial. [1][2] * Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve carboxylic acids and for positioning the exchangeable COOH proton signal in a clear region of the spectrum.

-

Vortex the vial until the sample is completely dissolved. A brief application of gentle heat may be necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. [3]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆. [4] * Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Set standard acquisition parameters for a ¹H spectrum (e.g., 30-degree pulse, 2-second relaxation delay).

-

Acquire the spectrum using 16 to 64 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform zero-order and first-order phase correction to ensure all peaks are in positive, absorptive mode.

-

Apply a baseline correction algorithm to produce a flat baseline.

-

Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm. [5]

-

Advanced Considerations and Troubleshooting

-

The Carboxylic Acid Proton: The COOH proton signal at ~12-13 ppm is a key indicator. Its broadness is due to rapid chemical exchange with trace water and intermolecular hydrogen bonding. [6][7]To confirm its identity, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The COOH signal will disappear or significantly diminish. [8]* Solvent Choice: While DMSO-d₆ is recommended, chloroform-d (CDCl₃) could be used. However, carboxylic acids may form dimers in CDCl₃, leading to broader signals. The COOH proton shift would also be highly variable in CDCl₃.

-

Long-Range Couplings: The predicted long-range H-F and H-CH₃ couplings (⁴J and ⁵J) may be small and could lead to peak broadening rather than clean splitting, especially if the resolution is not optimal. [9]High-resolution experiments may be required to resolve these fine couplings.

-

Impurity Identification: Be aware of common residual solvent peaks (e.g., water, acetone, ethyl acetate) that may be present from the synthesis or purification process. The residual non-deuterated solvent peak (e.g., DMSO at 2.50 ppm) and its water peak (around 3.33 ppm in DMSO-d₆) are expected.

Conclusion

This guide provides a robust, theoretically grounded prediction of the ¹H NMR spectrum of 2-Fluoro-4-methylpyridine-3-carboxylic acid. The analysis highlights the distinct signals expected for the aromatic, methyl, and carboxylic acid protons, with a detailed breakdown of the chemical shifts and coupling patterns governed by the molecule's unique electronic architecture. The provided experimental protocol offers a clear and reliable path for researchers to acquire high-quality data. By combining predictive analysis with a validated experimental workflow, this document serves as a comprehensive resource for the successful characterization of this and related fluorinated pyridine compounds, facilitating advancements in chemical and pharmaceutical research.

References

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

-

Kozioł, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13359-13372. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Brugel, W., et al. (1962). Proton magnetic resonance spectra of several 2-substituted pyridines. Journal of the American Chemical Society, 84(19), 3738-3742. Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

Freitas, S., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(10), 1360-1363. Retrieved from [Link]

-

Defense Technical Information Center. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Abraham, R. J., & Sancassan, F. (2019). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 57(10), 799-810. Retrieved from [Link]

-

National Institutes of Health. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

-

MDPI. (2002). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Perera, S. A., & Bartlett, R. J. (2000). NMR Spin−Spin Coupling Constants for Hydrogen Bonds of [F(HF)n]-, n = 1−4, Clusters. Journal of the American Chemical Society, 122(7), 1231–1232. Retrieved from [Link]

-

Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5136-5150. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Mastering Amide Coupling Reactions with 2-Fluoro-4-methylpyridine-3-carboxylic Acid

Introduction: Navigating the Challenges of a Privileged Scaffold

The 2-pyridone motif is a cornerstone in modern medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. 2-Fluoro-4-methylpyridine-3-carboxylic acid is a particularly valuable building block, offering a synthetically versatile handle for constructing complex molecular architectures. The fluorine atom at the 2-position serves a dual purpose: it modulates the pKa of the pyridine nitrogen and provides a potential vector for late-stage functionalization via nucleophilic aromatic substitution (SNAr).[1][2]

However, the very features that make this reagent attractive also present unique challenges for one of the most fundamental transformations in drug discovery: the amide coupling. The electron-withdrawing nature of both the fluorine atom and the pyridine ring deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by an amine.[3][4][5] This guide provides a detailed exploration of the mechanistic principles, reagent selection strategies, and field-proven protocols to successfully perform amide coupling reactions with this challenging, yet rewarding, substrate.

Mechanistic Underpinnings of Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the reaction necessitates the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group.[7] This is achieved using a "coupling reagent." The general process involves two key steps:

-

Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive acyl-substituted intermediate.

-

Coupling: The amine, acting as a nucleophile, attacks the activated intermediate to form the tetrahedral intermediate, which then collapses to the stable amide bond, regenerating the catalyst or forming a stable byproduct.

The most common classes of coupling reagents—carbodiimides and onium salts (aminium/uronium/phosphonium)—operate on this principle, though their specific intermediates and side-reaction profiles differ.

Visualizing the Activation Pathway: The Carbodiimide Example

The following diagram illustrates the activation of a carboxylic acid using a carbodiimide reagent like EDC, often in the presence of an additive such as HOBt, which mitigates side reactions and reduces racemization.[6][8]

Caption: Carbodiimide activation pathway for amide synthesis.

Reagent Selection: A Comparative Guide

The success of coupling with an electron-deficient substrate like 2-fluoro-4-methylpyridine-3-carboxylic acid is highly dependent on the choice of coupling reagent. A more potent activating agent is often required to achieve reasonable reaction times and yields.[5]

| Reagent Class | Examples | Mechanism Highlights | Advantages | Disadvantages |

| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate.[6][8] | Cost-effective; water-soluble byproducts (EDC); well-established.[9] | Can lead to racemization and N-acylurea byproduct formation (mitigated by HOBt/HOAt).[8] May be sluggish for electron-poor acids.[3] |

| Aminium/Uronium | HATU, HBTU, HCTU | Forms a highly reactive OAt or OBt active ester. | Very high reactivity, fast reaction times, low racemization.[9] Excellent for hindered and electron-deficient substrates.[5] | Higher cost; potential for guanidinylation side reaction with the amine if used in large excess.[10] |

| Phosphonium | PyBOP, PyAOP | Forms OBt or OAt active esters. | High reactivity, similar to aminium salts; does not cause guanidinylation side reactions.[7] | Higher cost; generates phosphine oxide byproducts. |

| Anhydrides | T3P® (Propylphosphonic Anhydride) | Forms a mixed anhydride intermediate. | Broad functional group tolerance; byproducts are water-soluble. | Often requires slightly elevated temperatures. |

Recommendation for this Topic: For initial attempts, HATU is the reagent of choice due to its high reactivity, which is well-suited for overcoming the deactivation of the pyridine carboxylic acid. For cost-sensitive applications or larger-scale synthesis, a carefully optimized EDC/HOBt protocol can also be effective.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: High-Reactivity Coupling using HATU

This protocol is recommended for its reliability with challenging substrates, including electron-deficient acids and sterically hindered amines.[9]

Materials:

-

2-Fluoro-4-methylpyridine-3-carboxylic acid

-

Amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, saturated NaCl (brine))

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4-methylpyridine-3-carboxylic acid (1.0 equiv).

-

Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Reagent Addition: To the stirred solution, add the amine (1.1 equiv), followed by HATU (1.2 equiv).

-

Base Addition: Add DIPEA (2.5 equiv) dropwise to the mixture. The order of addition is crucial; pre-mixing the acid and HATU before adding the base can sometimes be beneficial.

-

Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours. For particularly stubborn couplings, the temperature may be gently increased to 40-50 °C.

-

Quenching & Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x) to remove DIPEA.

-

Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt/HOAt byproducts.

-

Wash with saturated aqueous NaCl (brine) (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[11]

Protocol B: Cost-Effective Coupling using EDC/HOBt

This is a classic and economical method. It may require longer reaction times or gentle heating for the target substrate.[6][8]

Materials:

-

2-Fluoro-4-methylpyridine-3-carboxylic acid

-

Amine of interest

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt·H₂O (Hydroxybenzotriazole monohydrate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-Fluoro-4-methylpyridine-3-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt·H₂O (1.2 equiv).

-

Dissolution: Dissolve the mixture in anhydrous DMF or DCM (~0.2 M).

-

Activation: Add EDC·HCl (1.2 equiv) to the solution in one portion.

-

Base Addition: Add DIPEA or TEA (2.5 equiv) dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature. These reactions may be slower, often requiring 12-24 hours for completion. Monitor progress by TLC or LC-MS.

-

Workup: The workup procedure is identical to Protocol A. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[9][12]

-

Purification: Purify the crude product as described in Protocol A.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. This section provides guidance for troubleshooting common issues.

Caption: A decision-making workflow for troubleshooting common issues.

-

Issue: Low Conversion. The electron-deficient nature of the acid is the likely culprit.[5]

-

Solution 1: If using EDC/HOBt, switch to the more potent HATU system.

-

Solution 2: Increase the reaction temperature to 40-60 °C and extend the reaction time.

-

Solution 3: Ensure all reagents are anhydrous, as water will hydrolyze the activated intermediates.

-

-

Issue: Formation of N-acylurea (with EDC). This occurs when the O-acylisourea intermediate rearranges before the amine can attack.

-

Solution: Always include HOBt or HOAt when using a carbodiimide. They act as a trap for the O-acylisourea, converting it to a more stable active ester that is less prone to rearrangement.[8]

-

-

Issue: Guanidinylation of the Amine (with HATU/HBTU). The "guanidinium" core of these reagents can sometimes react with the primary amine.

-

Solution: Avoid using a large excess of the coupling reagent. Typically, 1.1-1.2 equivalents is sufficient. Using a phosphonium reagent like PyBOP can also circumvent this issue.[10]

-

References

-

Amide Synthesis. Fisher Scientific. [Link]

-

Gummadi, V. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC).[Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Farrell, N. P. et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments.[Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Nilsson, M. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 228-232. [Link]

-

Sheppard, T. D. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery.[Link]

-

Isomäki, J. et al. (2023). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.[Link]

-

Sheppard, T. D. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal.[Link]

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]

-

Nilsson, M. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[Link]

-

Sheppard, T. D. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information (PMC).[Link]

-

Groves, J. T. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]

-

Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

-

What is the best technique for amide purification? ResearchGate. [Link]

-

Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry. [Link]

-

How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

-

EDC-HOBt Amide coupling workup help. Reddit. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. hepatochem.com [hepatochem.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

The Versatile Building Block: 2-Fluoro-4-methylpyridine-3-carboxylic acid in Synthetic Chemistry

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1][2] The pyridine nucleus, a ubiquitous motif in pharmaceuticals, often benefits from fluorination, which can enhance binding affinity, improve metabolic stability, and alter electronics. 2-Fluoro-4-methylpyridine-3-carboxylic acid is a particularly valuable synthetic intermediate, offering three distinct points for chemical modification: the reactive 2-fluoro position, the versatile 3-carboxylic acid, and the 4-methyl group which can influence solubility and steric interactions. This guide provides an in-depth exploration of the synthesis and key applications of this building block, complete with detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Information

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | Calculated |

| Molecular Weight | 155.13 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Typical |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH) | Inferred from structure |

| pKa (Carboxylic Acid) | ~3-4 | Estimated |

Safety Precautions: 2-Fluoro-4-methylpyridine-3-carboxylic acid should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic acid

The most direct and reliable route to 2-fluoro-4-methylpyridine-3-carboxylic acid is via the Balz-Schiemann reaction, starting from the readily available 2-amino-4-methylpyridine-3-carboxylic acid.[3] This transformation proceeds through a diazonium salt intermediate, which is then thermally decomposed in the presence of a fluoride source.

Protocol 1: Synthesis via Balz-Schiemann Reaction

This protocol outlines the conversion of 2-amino-4-methylpyridine-3-carboxylic acid to its 2-fluoro analogue. The key to a successful Balz-Schiemann reaction is the careful control of temperature during diazotization and the safe handling of the diazonium salt intermediate.

Materials:

-

2-Amino-4-methylpyridine-3-carboxylic acid

-

Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Ice

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flasks

-

Addition funnel

-

Thermometer

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, suspend 2-amino-4-methylpyridine-3-carboxylic acid (1.0 eq) in tetrafluoroboric acid (4.0 eq) at 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is crucial to ensure efficient mixing.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of a precipitate (the diazonium tetrafluoroborate salt) is typically observed.

-

-

Isolation of the Diazonium Salt:

-

Filter the cold suspension through a Büchner funnel and wash the collected solid with a small amount of cold water, followed by cold diethyl ether to aid in drying.

-

Caution: Diazonium salts can be explosive when dry. Do not allow the isolated salt to fully dry and proceed to the next step immediately.

-

-

Thermal Decomposition:

-

Carefully transfer the moist diazonium salt to a clean, dry round-bottom flask.

-

Gently heat the solid in a controlled manner (e.g., using an oil bath) until the evolution of nitrogen gas ceases and the solid melts. The temperature required will vary depending on the specific substrate but is typically in the range of 100-150 °C.

-

Allow the flask to cool to room temperature.

-

-

Work-up and Purification:

-

To the cooled residue, add water and carefully neutralize the acidic solution with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure 2-fluoro-4-methylpyridine-3-carboxylic acid.

-

Applications as a Synthetic Building Block

The true utility of 2-fluoro-4-methylpyridine-3-carboxylic acid lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules. The two primary reactive handles, the carboxylic acid and the 2-fluoro substituent, can be manipulated selectively to introduce a wide range of functionalities.

Application 1: Amide Bond Formation

The carboxylic acid moiety is readily converted to amides, a critical transformation in medicinal chemistry for the synthesis of bioactive compounds, including SARM1 inhibitors.[4][5] Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a mild and efficient method for this conversion, minimizing side reactions and racemization.[6][7]

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of 2-fluoro-4-methylpyridine-3-carboxylic acid with a primary or secondary amine.

Materials:

-

2-Fluoro-4-methylpyridine-3-carboxylic acid

-

Desired primary or secondary amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Reaction Setup:

-

To a solution of 2-fluoro-4-methylpyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[8][9] This reactivity allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, providing access to a diverse range of substituted pyridine derivatives.[8][9]

Protocol 3: SNAr Reaction with an Amine Nucleophile

This protocol provides a general method for the displacement of the 2-fluoro substituent with an amine.

Materials:

-

2-Fluoro-4-methylpyridine-3-carboxylic acid (or its corresponding ester for better solubility and to avoid side reactions with the carboxylic acid)

-

Desired primary or secondary amine

-

Potassium carbonate or another suitable base

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-fluoro-4-methylpyridine-3-carboxylic acid (or its ester) (1.0 eq) in anhydrous DMSO or DMF.

-

Add the amine (1.2-1.5 eq) and potassium carbonate (2.0-3.0 eq).

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with water and then brine to remove the high-boiling point solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography or recrystallization.

-

Conclusion

2-Fluoro-4-methylpyridine-3-carboxylic acid is a powerful and versatile building block for the synthesis of complex molecules with applications in medicinal chemistry and materials science. Its strategic combination of a reactive fluorine atom and a modifiable carboxylic acid group on a pyridine scaffold allows for the efficient construction of diverse molecular architectures. The protocols provided herein offer a solid foundation for researchers to utilize this valuable intermediate in their synthetic campaigns, paving the way for the discovery of novel compounds with enhanced properties.

References

-

Chen, K., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

- Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.

- Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.

- Google Patents. (2023). Substituted pyridine derivatives as SARM1 inhibitors. US11629136B1.

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(1), 133-141. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6374-6411. [Link]

-

MDPI. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(15), 2789. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9150-9159. [Link]

-

Sandin, P., & Undheim, K. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-135. [Link]

-

MDPI. (2024). Characterization of Novel SARM1 Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy. International Journal of Molecular Sciences, 25(18), 10185. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Balz–Schiemann reaction. [Link]

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(1), 323. [Link]

-

ResearchGate. (2015). (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]

- Google Patents. (2013). Process for producing pyridine carboxylic acids. EP2428505A2.

- Google Patents. (2002).

-

National Center for Biotechnology Information. (2014). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 13(4), 1335-1348. [Link]

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

-

MDPI. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(21), 5001. [Link]

-

European Patent Office. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. EP0372654A2. [Link]

-

ChemRxiv. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

-

National Center for Biotechnology Information. (2021). Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy. eLife, 10, e65666. [Link]

-

Digital Commons@Becker. (2021). phenotype and allow recovery of a metastable pool of axons fated to d. [Link]

-

Reddit. (2019). amide coupling help. r/Chempros. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 323. [Link]

-

KIET Group of Institutions. (n.d.). Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic. [Link]

-

National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6374-6411. [Link]

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 5. US11970481B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 6. growingscience.com [growingscience.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Researcher's Guide to the Strategic Functionalization of 2-Fluoro-4-methylpyridine-3-carboxylic acid

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery and development, the strategic selection of core molecular scaffolds is paramount. 2-Fluoro-4-methylpyridine-3-carboxylic acid is a quintessential example of a highly valuable, multifunctional building block. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid amenable to a vast array of coupling reactions, a methyl group that can be further elaborated, and a pyridine ring strategically activated by a 2-fluoro substituent. This fluorine atom is not merely a bioisostere; it is a superb leaving group for nucleophilic aromatic substitution (SNAr), providing a reliable and efficient handle for late-stage functionalization.[1][2] This guide provides an in-depth exploration of the key reactive sites of this molecule, complete with detailed protocols and the scientific rationale behind the methodological choices.

Diagram: Key Functionalization Sites

The strategic value of 2-Fluoro-4-methylpyridine-3-carboxylic acid lies in its three distinct points for chemical modification, allowing for a modular and divergent approach to library synthesis.

Caption: Overview of the three primary reactive centers of the title compound.

Part 1: Transformations of the Carboxylic Acid Moiety

The carboxylic acid at the 3-position is arguably the most versatile functional group on the scaffold. It serves as a primary anchor point for appending a wide range of molecular fragments, most commonly through the formation of amide bonds, a cornerstone of medicinal chemistry.[3]

Amide Bond Formation: The Workhorse Reaction

Direct condensation of a carboxylic acid and an amine requires harsh thermal conditions and is often impractical for complex molecules. Therefore, activation of the carboxylic acid is necessary. This is typically achieved by converting the hydroxyl group into a better leaving group. Modern coupling reagents such as carbodiimides (e.g., EDC) or phosphonium/aminium salts (e.g., HATU, HBTU) provide mild and efficient conditions for this transformation.

Causality Behind Reagent Choice:

-

Carbodiimides (EDC): Economical and effective. The mechanism involves the formation of a reactive O-acylisourea intermediate. However, this intermediate can racemize chiral centers or rearrange to an inactive N-acylurea. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is used to trap the intermediate as an active ester, improving yields and suppressing side reactions.

-

Onium Salts (HATU, HBTU): Generally more powerful and faster than carbodiimide-based methods. They directly form the HOBt or HOAt active ester, leading to high efficiency and low epimerization levels, making them ideal for sensitive or sterically hindered substrates.

Caption: Standard workflow for a typical amide coupling reaction.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-4-methylpyridine-3-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

-

Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

-

Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM. Wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Esterification

Esterification can be a crucial step to modify solubility, improve cell permeability, or serve as a protecting group.[4]

-

Fischer Esterification: The classic method involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄) at reflux, with removal of water.[5][6] This is effective for simple alcohols but the harsh conditions may not be suitable for complex substrates.

-

Alkyl Halide Esterification: A milder alternative involves deprotonating the carboxylic acid with a base (e.g., K₂CO₃, Cs₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like DMF or acetonitrile.[7]

-

Preparation: Suspend 2-Fluoro-4-methylpyridine-3-carboxylic acid (1.0 eq) and a base such as K₂CO₃ (1.5 eq) in DMF (0.2 M).

-

Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary. Monitor by TLC or LC-MS.

-

Workup: Pour the reaction mixture into water and extract with an organic solvent like Ethyl Acetate (3x).

-

Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-fluoro substituent is the molecule's most prized feature for diversification. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack. Fluorine's high electronegativity further enhances this effect, making 2-fluoropyridines significantly more reactive towards SNAr than their 2-chloro or 2-bromo counterparts.[1][2] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[2][8] This high reactivity allows for substitutions to occur under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[1][2]

Caption: The two-step addition-elimination mechanism of SNAr.

Scope of Nucleophiles

A wide variety of nucleophiles can be employed, enabling access to diverse chemical space.

-

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic).

-

O-Nucleophiles: Alcohols and phenols (typically as their corresponding alkoxides/phenoxides).

-

S-Nucleophiles: Thiols (as thiolates).

-

C-Nucleophiles: Certain stabilized carbanions.

Table 1: Typical Conditions for SNAr Reactions

| Nucleophile Type | Example Nucleophile | Base (if needed) | Solvent | Typical Temp. (°C) |

| Primary Amine | Benzylamine | K₂CO₃ or DIPEA | DMSO, NMP | 80 - 120 |

| Secondary Amine | Morpholine | K₂CO₃ or DIPEA | DMSO, NMP | 80 - 120 |

| Alcohol | Sodium Methoxide | (Pre-formed) | Methanol | Reflux |

| Phenol | Phenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100 - 140 |

| Thiol | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 60 - 100 |

Note: The carboxylic acid group should be protected (e.g., as an ester) before performing SNAr with basic nucleophiles to prevent unwanted acid-base reactions.

-

Preparation: In a sealable reaction vessel, combine the methyl or ethyl ester of 2-Fluoro-4-methylpyridine-3-carboxylic acid (1.0 eq), the amine nucleophile (1.5 - 2.0 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent: Add a high-boiling polar aprotic solvent such as DMSO, NMP, or DMF (0.2 - 0.5 M).

-

Reaction: Seal the vessel and heat the mixture to 80-120°C. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Pour into a large volume of water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with Ethyl Acetate (3x).

-

Isolation & Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash chromatography.

-

Hydrolysis (Optional): If the free carboxylic acid is desired, the resulting ester can be hydrolyzed under standard acidic or basic conditions.

Part 3: Functionalization of the C4-Methyl Group

The methyl group offers a third, albeit less commonly exploited, handle for functionalization. These transformations typically require more forcing conditions compared to reactions at the other sites.

-

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. For instance, 2-Fluoro-4-methylpyridine can be a precursor to 2-fluoro-4-pyridinecarboxylic acid.[9] This often requires strong oxidizing agents like KMnO₄ or SeO₂.

-

Radical Halogenation: Using reagents like N-Bromosuccinimide (NBS) with a radical initiator (AIBN or light), the methyl group can be converted to a bromomethyl group. This electrophilic handle is highly valuable for subsequent substitution reactions with nucleophiles.

-

C-H Activation/Methylation: While direct C-H functionalization on the pyridine ring is a field of active research, regioselective introduction of a second methyl group or other substituents can be achieved through various catalytic methods.[10][11][12]

Conclusion and Outlook

2-Fluoro-4-methylpyridine-3-carboxylic acid is a robust and versatile scaffold for chemical synthesis. By understanding the distinct reactivity profiles of its three functional groups, researchers can design and execute logical and efficient synthetic campaigns. The high reactivity of the 2-fluoro position in SNAr reactions is particularly advantageous for late-stage diversification, while the carboxylic acid provides a reliable point of attachment for pharmacophoric elements. The strategic and selective manipulation of these functional groups enables the rapid generation of diverse molecular libraries, accelerating the hit-to-lead optimization process in drug discovery.

References

-

Hartwig, J. F., & Stanley, L. M. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9035–9047. [Link]

-

Hartwig, J. F., & Stanley, L. M. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Institutes of Health (NIH). [Link]

-

Speranza, G. P., & Scriven, E. F. V. (2001). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

-

Pipzine Chemicals. (n.d.). 2-Amino-4-Methylpyridine-3-Carboxylic Acid. [Link]

-

Al-dujaili, A. H., & Al-Azawi, K. F. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health (NIH). [Link]

-

Burtoloso, A. C. B., & Kerr, W. J. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. National Institutes of Health (NIH). [Link]

- Teijin Ltd. (1956). Esterification of pyridine carboxylic acids.

-

UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

-

Hassner, A., & Falb, E. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. [Link]

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

- Abbott Laboratories. (1960). Esterification of pyridine carboxylic acids.

-

Hassner, A., & Falb, E. (2019). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. ResearchGate. [Link]

-

Coe, J. W., & Wirtz, M. C. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Wester, H.-J., & Henriksen, G. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. AKJournals. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

Royal Society of Chemistry. (2018). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. [Link]

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hepatochem.com [hepatochem.com]

- 4. 2-Amino-4-Methylpyridine-3-Carboxylic Acid | Properties, Uses, Safety, Supplier Information China [pipzine-chem.com]

- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Fluoro-4-methylpyridine 98 461-87-0 [sigmaaldrich.com]

- 10. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Agrochemicals Using 2-Fluoro-4-methylpyridine-3-carboxylic acid

Introduction